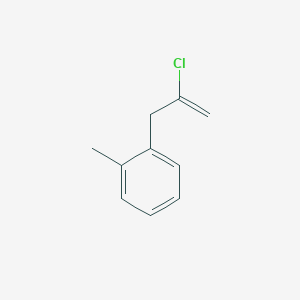
2-Chloro-3-(2-methylphenyl)-1-propene
Descripción general
Descripción
2-Chloro-3-(2-methylphenyl)-1-propene, also known as 2-chloro-3-methylstyrene, is an organochlorine compound used in the synthesis of various organic compounds. It is a colorless liquid with a boiling point of 184.5°C and a melting point of −45.7°C. It is an important intermediate in the production of styrene-based polymers, such as polystyrene and styrene-acrylonitrile copolymers. It is also used in the manufacture of rubber, paints, and adhesives.
Aplicaciones Científicas De Investigación
1. Polymer Synthesis and Properties
2-Chloro-3-(2-methylphenyl)-1-propene is utilized in the synthesis of pi-conjugated organic polymers, which are crucial for advancements in electronic and photonic devices. A study by Bronstein and Luscombe (2009) describes the controlled chain-growth polymerization of regioregular poly(3-hexylthiophene) using complexes related to this compound as initiators, achieving controlled molecular weights and narrow molecular weight distributions (Bronstein & Luscombe, 2009).
2. Catalysts in Propylene Polymerization
The compound has been linked to catalysts used in the polymerization of propylene. Collins, Kelly, and Holden (1992) reported that chiral ansa-metallocenes, related to this compound, supported on SiO2 and AlO2, are effective for propylene polymerization, producing polypropylene with narrow molecular weight distributions (Collins, Kelly, & Holden, 1992).
3. Chain-Growth Polymerization Mechanisms
Miyakoshi, Yokoyama, and Yokozawa (2005) explored the mechanism of chain-growth polymerization using a catalyst derived from a compound structurally similar to this compound. Their research offers insights into the polymerization process leading to well-defined poly(3-hexylthiophene) with low polydispersity and controlled molecular weight (Miyakoshi, Yokoyama, & Yokozawa, 2005).
4. Pharmaceutical Intermediate Synthesis
3-Chloro-1-phenyl-1-propanol, an intermediate in antidepressant drug synthesis, is closely related to this compound. A study by Choi et al. (2010) discusses the asymmetric synthesis of this compound using Saccharomyces cerevisiae reductase with high enantioselectivity (Choi et al., 2010).
Propiedades
IUPAC Name |
1-(2-chloroprop-2-enyl)-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl/c1-8-5-3-4-6-10(8)7-9(2)11/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNDGQLWUZMPDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641117 | |
| Record name | 1-(2-Chloroprop-2-en-1-yl)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
731772-12-6 | |
| Record name | 1-(2-Chloro-2-propen-1-yl)-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloroprop-2-en-1-yl)-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




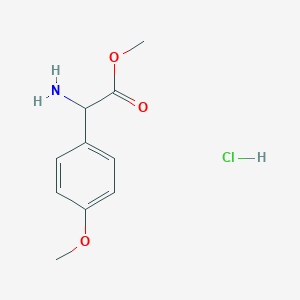


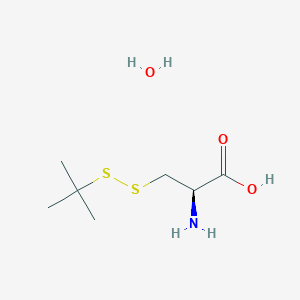
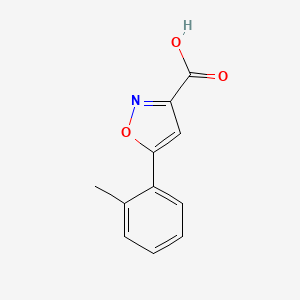
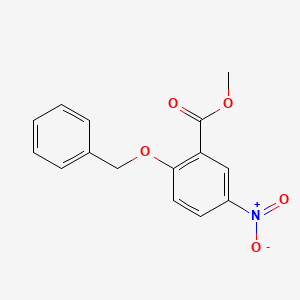
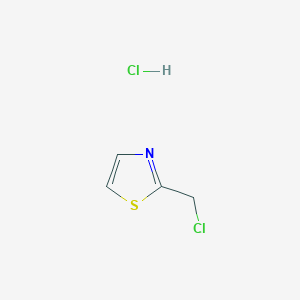
![1H-Imidazo[4,5-B]pyridin-6-amine](/img/structure/B1613150.png)
![2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2-trifluoro-2-oxoethoxy)ethoxy]acetyl fluoride](/img/structure/B1613152.png)
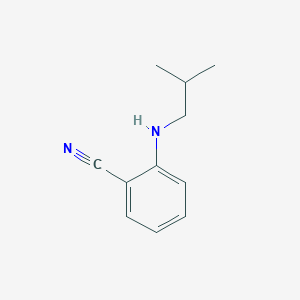
![[2,3'-Bipyridine]-5'-carbonitrile](/img/structure/B1613154.png)

